molecular formula C13H21NO3S B12521868 3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid CAS No. 819864-60-3

3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid

Katalognummer: B12521868
CAS-Nummer: 819864-60-3
Molekulargewicht: 271.38 g/mol
InChI-Schlüssel: KXTTXWPRSOUPIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid is a chemical compound with a complex structure that includes a sulfonic acid group, an amino group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid typically involves multiple steps. One common method includes the reaction of 2-methyl-1-phenylpropan-2-amine with propane-1-sulfonic acid under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include purification steps such as crystallization or distillation to isolate the final product. Quality control measures are essential to ensure the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions may occur where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetone: Known for its use in the synthesis of amphetamines.

    2-Methyl-1,3-propanediol: Used in the production of polymers and resins.

    Benzyl methyl ketone: Utilized in organic synthesis and as a precursor for various chemicals.

Uniqueness

3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity

Eigenschaften

CAS-Nummer

819864-60-3

Molekularformel

C13H21NO3S

Molekulargewicht

271.38 g/mol

IUPAC-Name

3-[(2-methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C13H21NO3S/c1-13(2,11-12-7-4-3-5-8-12)14-9-6-10-18(15,16)17/h3-5,7-8,14H,6,9-11H2,1-2H3,(H,15,16,17)

InChI-Schlüssel

KXTTXWPRSOUPIG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1=CC=CC=C1)NCCCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.